molecular formula C22H17Cl2N3O3S B11131158 N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan

Cat. No.: B11131158
M. Wt: 474.4 g/mol
InChI Key: BVXQBQAHSBWEJC-SFHVURJKSA-N
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Description

2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features a combination of thiazole, indole, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dichlorophenyl group. The indole moiety is then incorporated through a series of condensation reactions. The final step involves the formation of the propanoic acid group under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups.

    Thiazole Derivatives: Compounds containing the thiazole ring.

    Indole Derivatives: Compounds featuring the indole moiety.

Uniqueness

What sets 2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID apart is its unique combination of these functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H17Cl2N3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H17Cl2N3O3S/c23-15-5-3-6-16(24)20(15)21-26-13(11-31-21)9-19(28)27-18(22(29)30)8-12-10-25-17-7-2-1-4-14(12)17/h1-7,10-11,18,25H,8-9H2,(H,27,28)(H,29,30)/t18-/m0/s1

InChI Key

BVXQBQAHSBWEJC-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CSC(=N3)C4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CSC(=N3)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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